Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether
Description
Lewis A trisaccharide (Lea), a blood group antigen, is a carbohydrate structure involved in cell-cell recognition and pathogen binding. Its methyl glycoside tetrabenzylether derivative (CAS 186315-40-2) is a synthetic analog where hydroxyl groups are protected as benzyl ethers, and the reducing end is stabilized as a methyl glycoside. This modification enhances stability and solubility, making it valuable in glycobiology research for studying carbohydrate-protein interactions and synthesis intermediates .
The tetrabenzylether groups serve dual purposes: (1) protecting reactive hydroxyls during chemical synthesis and (2) modulating solubility for experimental applications. Its structure comprises α-L-fucose, β-D-galactose, and β-D-N-acetylglucosamine residues, with benzyl ethers at specific positions (exact positions depend on synthetic design) .
Properties
Molecular Formula |
C49H61NO15 |
|---|---|
Molecular Weight |
904.0 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-2-methoxy-5-[(2R,3R,4S,5S,6R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-6-(phenylmethoxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C49H61NO15/c1-30-42(58-26-33-18-10-5-11-19-33)45(59-27-34-20-12-6-13-21-34)46(60-28-35-22-14-7-15-23-35)49(61-30)64-43-37(29-57-25-32-16-8-4-9-17-32)63-47(56-3)38(50-31(2)52)44(43)65-48-41(55)40(54)39(53)36(24-51)62-48/h4-23,30,36-49,51,53-55H,24-29H2,1-3H3,(H,50,52)/t30-,36-,37-,38-,39+,40+,41-,42+,43-,44-,45+,46-,47?,48+,49-/m1/s1 |
InChI Key |
PRRHDWGPDCOFAR-FRMHWQRLSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OC)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Preparation of Monosaccharide Units
A key monosaccharide in the synthesis is methyl 4-(3-deoxy-L-glycero-tetronamido)-4,6-dideoxy-2-O-methyl-α-D-mannopyranoside, which is prepared from its azido precursor by reduction with hydrogen sulfide (H2S). This intermediate is then acetylated and selectively O-demethoxybenzylated to introduce benzyl ether protecting groups essential for regioselective glycosylation.
Formation of Glycosyl Donors and Acceptors
The acetylated methyl glycoside is converted into a glycosyl chloride donor using dichloromethyl methyl ether and ZnCl2 (DCMME-ZnCl2 reagent). This donor is designed to allow extension of the oligosaccharide chain at the O-2 position. The acceptor molecules are similarly prepared with selective protecting groups to control the site of glycosylation.
Glycosylation and Oligosaccharide Assembly
Glycosylation reactions are catalyzed by silver trifluoromethanesulfonate in the presence of 2,4,6-trimethylpyridine, enabling the coupling of the glycosyl donor and acceptor to form disaccharide intermediates. Subsequent condensation of these disaccharides with additional monosaccharide units leads to the trisaccharide structure. The selective removal of protecting groups at strategic points allows further chain elongation or final deprotection.
Final Deprotection
After assembly, the fully acetylated trisaccharide is subjected to deacetylation to remove acetyl protecting groups, yielding the methyl glycoside tetrabenzylether of the Lewis A trisaccharide. The benzyl ethers remain intact to stabilize the molecule and facilitate characterization.
Summary of Synthetic Steps in Table Format
| Step Number | Process Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reduction of azido precursor to amino sugar | H2S treatment | Methyl 4-amino-4,6-dideoxy-2-O-methyl-α-D-mannopyranoside |
| 2 | Acetylation and O-demethoxybenzylation | Acetyl chloride, O-demethoxybenzylation reagents | Protected methyl glycoside intermediate |
| 3 | Formation of glycosyl chloride donor | DCMME-ZnCl2 | Glycosyl donor with selective protection |
| 4 | Glycosylation to form disaccharide | AgOTf, 2,4,6-trimethylpyridine | Fully acetylated disaccharide |
| 5 | Deacetylation of disaccharide | Base-mediated deacetylation | Methyl α-glycoside disaccharide |
| 6 | Condensation with additional monosaccharide donor | AgOTf, 2,4,6-trimethylpyridine | Fully acetylated trisaccharide |
| 7 | Final deacetylation to yield target trisaccharide | Base-mediated deacetylation | Lewis A trisaccharide methyl glycoside tetrabenzylether |
Research Findings and Characterization
- The synthesis of Lewis A trisaccharide methyl glycoside tetrabenzylether was first reported in the mid-1990s and has been refined to improve yield and stereoselectivity.
- NMR spectroscopy (1H and 13C) is extensively used to characterize intermediates and the final product, confirming the stereochemistry and integrity of the glycosidic linkages.
- The crystalline per-O-acetyl derivatives of intermediates have been isolated to facilitate structural elucidation by X-ray crystallography.
- The glycosylation reactions show high regio- and stereoselectivity when mediated by silver trifluoromethanesulfonate in the presence of 2,4,6-trimethylpyridine, which acts as a base to scavenge acid byproducts.
Chemical Reactions Analysis
Types of Reactions
Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether undergoes various chemical reactions, including:
Oxidation: Using reagents like to cleave the glycosidic bonds.
Reduction: Employing to reduce the carbonyl groups.
Substitution: Utilizing nucleophilic reagents to replace benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Periodic acid in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents like thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include deprotected trisaccharides , reduced glycosides , and substituted derivatives that can be further utilized in various biochemical assays .
Scientific Research Applications
Structural Overview
Chemical Properties:
- Formula: CHNO
- Molecular Weight: 543.52 g/mol
- CAS Number: 176106-81-3
Lewis A trisaccharide is characterized by its unique structure that allows it to interact with specific proteins and receptors in biological systems. The tetrabenzylether modification enhances its stability and solubility, making it suitable for various experimental applications.
Synthesis Techniques
The synthesis of Lewis A trisaccharide methyl glycoside tetrabenzylether involves multiple steps that ensure the correct formation of glycosidic bonds while maintaining the integrity of functional groups. The following methods are commonly employed:
- Glycosylation Reactions: Utilizing activated sugar donors to form glycosidic linkages.
- Protecting Group Strategies: Employing suitable protecting groups to prevent unwanted reactions during synthesis.
- Purification Techniques: High-performance liquid chromatography (HPLC) is often used to purify intermediates and final products .
Protein Interactions
Lewis A trisaccharide has been extensively studied for its role in protein-glycan interactions. It acts as a ligand for selectins, which are cell adhesion molecules involved in leukocyte trafficking and inflammation. The binding affinity of this trisaccharide to selectins makes it a valuable tool in studying cellular processes related to immune responses .
Antigenic Properties
Due to its structural similarity to natural antigens, Lewis A trisaccharide can be used as an immunogen in vaccine development. It can be conjugated to carrier proteins to enhance immunogenicity, making it useful in creating targeted vaccines against pathogens that exploit the Lewis antigen system .
Drug Development
The compound's ability to modulate biological pathways has led to its exploration as a potential therapeutic agent. Its anti-inflammatory properties have been highlighted in studies where it inhibits selectin-mediated cell adhesion, suggesting applications in treating inflammatory diseases such as asthma and rheumatoid arthritis .
Therapeutic Efficacy in Inflammation
A study demonstrated that Lewis A trisaccharide methyl glycoside tetrabenzylether effectively reduced leukocyte adhesion in animal models of inflammation. The results indicated that treatment with this compound significantly decreased markers of inflammation compared to control groups .
Vaccine Development
In another case study, researchers conjugated Lewis A trisaccharide to a protein carrier and tested its immunogenicity in mice. The results showed a robust immune response, indicating that this compound could serve as a promising candidate for vaccine formulation against specific bacterial infections .
Mechanism of Action
The mechanism of action of Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether involves its interaction with specific glycan-binding proteins on cell surfaces. These interactions can modulate various cellular pathways, including signal transduction and immune responses . The compound’s unique structure allows it to bind selectively to lectins and other carbohydrate-recognizing molecules, influencing cellular behavior and therapeutic outcomes .
Comparison with Similar Compounds
Structural Analogues of Lewis Antigens
Lewis X Trisaccharide, Methyl Glycoside (CAS 176106-81-3)
- Structure : Differs from Lewis A in the fucose linkage (α1-3 in Lea vs. α1-4 in Lex).
- Applications : Used in competitive inhibition studies and protein conjugation due to its terminal fucose residue, which binds selectins in inflammation .
- Key Difference : Lex methyl glycoside lacks benzyl ethers, making it less stable under acidic conditions but more suitable for direct biological assays .
Lewis B Tetrasaccharide (CAS 80081-06-7)
- Structure : An Lea derivative with an additional α1-2 linked fucose.
- Function: Acts as a histo-blood group antigen and norovirus binding site. Unlike Lea tetrabenzylether, it is often used in free trisaccharide form for binding studies .
Sialyl Lewis X (sLex) Trisaccharide
- Structure : Contains a sialic acid residue linked to Lex.
- Comparison : The tetrabenzylether group in Lea derivatives prevents premature degradation, whereas sLex’s sialic acid enhances solubility but requires complex synthetic steps .
Protecting Group Strategies
- Tetrabenzylether vs. Acetyl/Phthalimido Groups: Benzyl ethers (Lea tetrabenzylether) are stable under glycosylation conditions and require hydrogenolysis for removal. Acetyl groups (e.g., in ) are acid-labile but easier to deprotect, limiting their use in multi-step syntheses . Phthalimido-protected glucosamine () enables selective deprotection but complicates purification compared to benzyl ethers .
Glycosylation Efficiency
- Lea tetrabenzylether’s benzyl groups reduce steric hindrance, improving glycosylation yields (77% in optimized conditions) compared to bulky 2-O-benzyl-3,4-di-O-acetyl fucose acceptors .
- Allyl glycosides (e.g., ) offer click chemistry compatibility but require additional steps for conjugation, unlike methyl glycosides, which are terminal and inert .
Biological Activity
Lewis A trisaccharide, methyl glycoside tetrabenzylether, is a synthetic oligosaccharide that has garnered attention for its biological activities, particularly in the context of reproductive biology and cancer research. This article examines the compound's synthesis, biological functions, and implications in various studies.
Synthesis and Structural Characteristics
The Lewis A trisaccharide is synthesized using advanced glycosylation techniques, often employing protective groups to facilitate the formation of specific glycosidic bonds. For instance, one study utilized an anomeric fluorous silyl protective group to synthesize the trisaccharide effectively, demonstrating a high yield and purity of the final product . The structural formula can be represented as follows:
Interaction with Spermatozoa
Recent research has highlighted the role of Lewis A trisaccharides in reproductive biology. Specifically, studies have shown that bovine spermatozoa exhibit binding affinity for sulfated forms of Lewis A trisaccharides present on oviduct membrane glycoproteins. This interaction is crucial for forming sperm reservoirs within the oviduct, thereby extending sperm lifespan and enhancing fertilization potential .
A notable case study demonstrated that competitive inhibition using recombinant lactadherin reduced sperm binding to the oviduct epithelium, indicating that lactadherin acts as a receptor for Lewis A motifs on sperm .
Cancer Research Implications
Lewis A trisaccharides are also implicated in cancer biology. They are associated with tumor progression and metastasis, particularly in colorectal cancers. The expression of Lewis A antigens has been linked to various malignancies, including colonic and liver adenocarcinomas . The presence of these carbohydrate structures on cancer cells can facilitate tumor cell interactions with the immune system and other cells within the tumor microenvironment.
Data Table: Biological Activities of Lewis A Trisaccharides
Case Studies
- Bovine Sperm Study : Research indicated that sulfated Lewis A trisaccharides on oviduct membranes significantly enhance bovine sperm binding, leading to improved fertility outcomes .
- Cancer Antigen Research : Studies have shown that the expression levels of Lewis A trisaccharides correlate with aggressive tumor behavior in colorectal cancer patients, suggesting their potential as biomarkers for disease progression .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Lewis A trisaccharide methyl glycoside tetrabenzylether?
- Methodological Answer : Synthesis typically involves sequential glycosylation steps using orthogonal protecting groups (e.g., benzyl, phthalimido) to control regioselectivity. Key steps include:
- Coupling reactions : Promote glycosidic bond formation with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane (DCM) under anhydrous conditions .
- Deprotection : Debenzylation via hydrogenolysis or acidic hydrolysis, followed by N,O-acetylation and de-O-acetylation to yield the final product .
- Validation : Monitor reactions using TLC and purify intermediates via silica gel chromatography or RP-HPLC .
Q. How can Lewis A trisaccharide derivatives be characterized using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze coupling constants (e.g., ) to determine anomeric configurations (/). Use NMR to confirm glycosidic linkages and protecting group removal .
- Mass Spectrometry (MS) : Employ HR-ESI-MS to verify molecular weights and fragmentation patterns, particularly for azido- or thioacetyl-modified derivatives .
- GC Analysis : Derivatize methyl glycosides as trimethylsilyl (TMS) ethers or trifluoroacetyl (TFA) esters to resolve / anomers and quantify sugar composition .
Advanced Research Questions
Q. How can low yields during glycosylation steps be addressed in the synthesis of benzyl-protected derivatives?
- Methodological Answer : Optimize reaction conditions by:
- Promoter screening : Test alternatives to TMSOTf (e.g., BF-etherate) to enhance stereoselectivity .
- Temperature control : Conduct reactions under kinetic vs. thermodynamic conditions (e.g., Woerpel induction) to favor desired anomers .
- Protecting group adjustments : Replace azido groups with phthalimido or acetyl groups to reduce steric hindrance and side reactions .
Q. How should researchers resolve contradictions in structural data (e.g., ambiguous NMR or GC results)?
- Methodological Answer :
- Multi-method validation : Combine enzymatic digestion (e.g., using XylS for -glucoside cleavage) with HPLC and MS to confirm glycan identity .
- Anchimeric assistance : Analyze NMR data for C-2 ester effects that may skew -anomer formation, and cross-reference with retention times in GC .
- Control experiments : Synthesize and characterize reference standards (e.g., peracetylated methyl glycosides) for direct comparison .
Q. What experimental designs are optimal for determining the anomeric configuration of methyl glycosides?
- Methodological Answer :
- NMR coupling constants : Measure values (-anomers: 3–4 Hz; -anomers: 7–9 Hz) .
- Comparative analysis : Use known standards (e.g., peracetylated -D-galactopyranoside) to calibrate spectral data .
- X-ray crystallography : Resolve ambiguous cases by crystallizing benzyl-protected intermediates and analyzing bond angles .
Q. How can researchers ensure reproducibility of synthetic protocols from literature?
- Methodological Answer :
- Detailed replication : Document exact molar ratios, solvent purity, and reaction timelines (e.g., TMSOTf activation time in DCM) .
- Data transparency : Publish raw NMR/GC traces and HR-MS spectra to enable cross-validation .
- Collaborative verification : Share intermediates with peer labs for independent characterization .
Data Analysis & Experimental Design
Q. What strategies mitigate challenges in analyzing complex glycosylation byproducts?
- Methodological Answer :
- Chromatographic separation : Use RP-HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to resolve closely related isomers .
- In-situ monitoring : Employ real-time MALDI-TOF MS to track reaction progress and identify side products early .
- Statistical modeling : Apply multivariate analysis to correlate reaction conditions (e.g., promoter strength, temperature) with yield/selectivity .
Q. How can researchers design robust assays to evaluate biological activity (e.g., antibody binding) of Lewis A derivatives?
- Methodological Answer :
- ELISA optimization : Conjugate trisaccharides to KLH or BSA via thioacetyl linkers and titrate antisera against monomeric vs. multivalent antigens .
- Epitope mapping : Use glycan microarrays to compare binding affinities of synthetic Lewis A analogs (e.g., fucose-position variants) .
- Negative controls : Include non-relevant glycans (e.g., Le trisaccharide) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
